

Wyerone: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Wyerone

Cat. No.: B1206126

[Get Quote](#)

An in-depth analysis for researchers, scientists, and drug development professionals.

Abstract

Wyerone, a naturally occurring furanoacetylene, is a phytoalexin primarily found in the broad bean (*Vicia faba*). Possessing significant antifungal properties, it plays a crucial role in the plant's defense mechanisms. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Wyerone**, with a particular focus on its antifungal mechanism of action. Detailed experimental protocols for its isolation and antifungal activity assessment are provided, alongside a summary of its spectral data. Furthermore, this document elucidates the interaction of **Wyerone** with fungal signaling pathways, offering insights for its potential application in agriculture and drug development.

Chemical Structure and Identification

Wyerone is chemically classified as a heterocyclic fatty acid.^[1] Its systematic IUPAC name is methyl (2E)-3-[5-[(4Z)-hept-4-en-2-ynoyl]furan-2-yl]prop-2-enoate.^[2] The molecule is characterized by a central furan ring substituted with a heptenynoyl side chain and a methyl propenoate group. The stereochemistry of the double bonds in the side chains is crucial for its biological activity.

Identifier	Value
IUPAC Name	methyl (2E)-3-[5-[(4Z)-hept-4-en-2-ynoyl]furan-2-yl]prop-2-enoate ^[2]
Chemical Formula	C ₁₅ H ₁₄ O ₄ ^[2]
SMILES	CC/C=C/C#CC(=O)C1=CC=C(O1)/C=C/C(=O)OC ^[2]
InChI Key	NQZCQIDFBYCBAU-JHGYFVHDSA-N ^[2]
CAS Number	20079-30-5 ^[2]

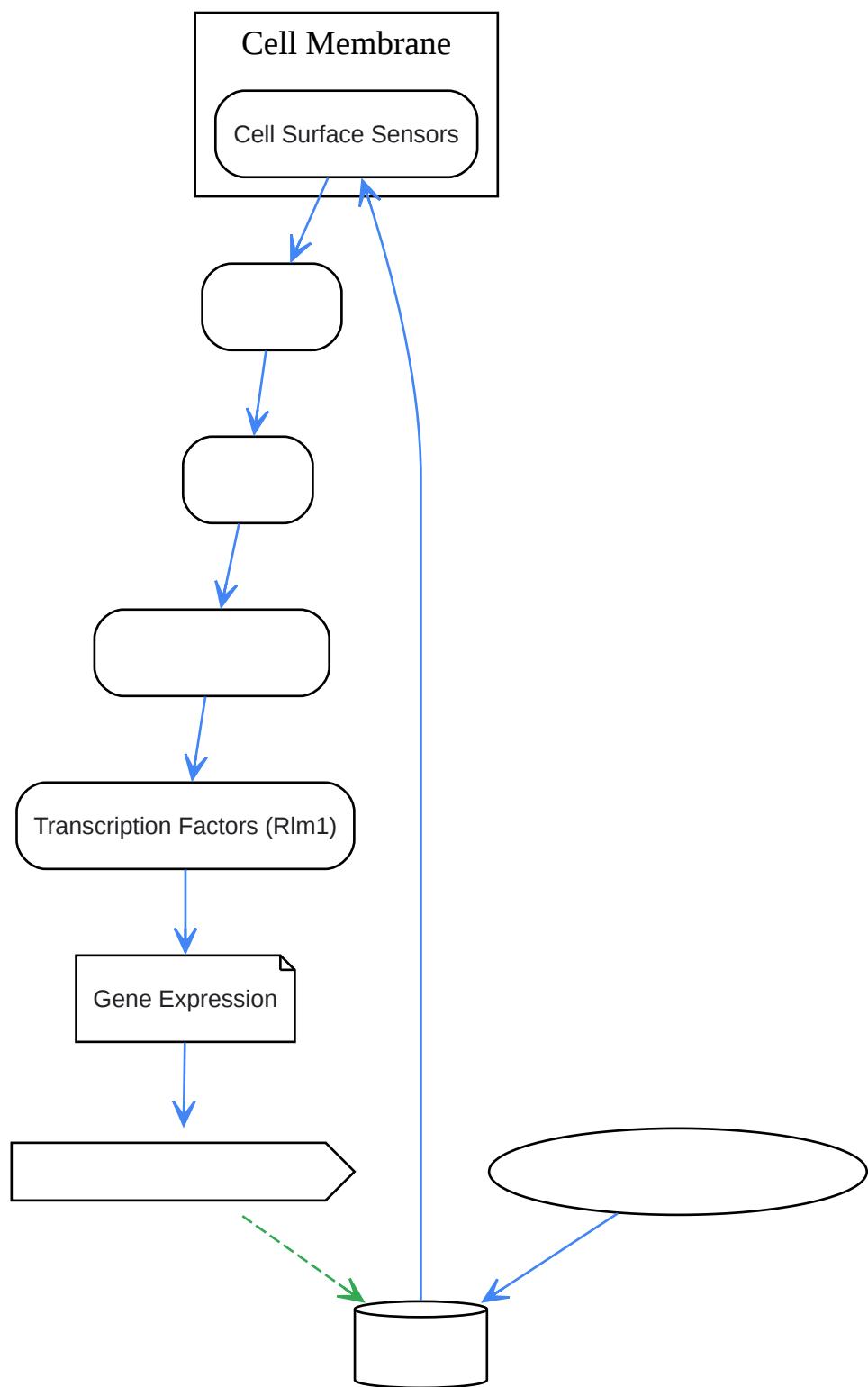
Physicochemical Properties

A summary of the key physicochemical properties of Wyerone is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the development of potential applications.

Property	Value	Source
Molecular Weight	258.27 g/mol	^[2]
Monoisotopic Mass	258.08920892 Da	^[2]
Melting Point	63.5-64 °C	^[3]
Water Solubility	0.02 g/L (predicted)	^[3]
logP	3.33 (predicted)	^[3]
Polar Surface Area	56.5 Å ² (predicted)	^[2]
Hydrogen Bond Acceptor Count	4	^[2]
Hydrogen Bond Donor Count	0	^[2]
Rotatable Bond Count	6	^[2]

Biological Activity and Mechanism of Action

Wyerone is primarily recognized for its role as a phytoalexin, an antimicrobial compound produced by plants in response to pathogen attack.^[4] Its principal biological activity is directed against fungal pathogens.


Antifungal Activity

Wyerone exhibits broad-spectrum antifungal activity. This has been documented against various fungal species, where it inhibits spore germination and mycelial growth.^[5] The antifungal efficacy of **Wyerone** and related compounds is a subject of ongoing research for potential applications in agriculture as a natural fungicide.

Mechanism of Action: Targeting the Cell Wall Integrity Pathway

The primary mechanism of **Wyerone**'s antifungal action is believed to be the disruption of the fungal cell wall. This leads to a loss of structural integrity and ultimately, cell death. Evidence suggests that **Wyerone** interacts with the Cell Wall Integrity (CWI) signaling pathway, a crucial regulatory network in fungi responsible for maintaining cell wall homeostasis in response to environmental stress.^{[6][7][8]}

The CWI pathway is a highly conserved MAP kinase (MAPK) cascade.^[4] Stress signals are perceived by cell surface sensors, which activate a phosphorylation cascade involving a series of protein kinases (MAPKKK, MAPKK, and MAPK).^[6] The terminal MAPK, Slt2/Mpk1 in yeast, translocates to the nucleus and activates transcription factors, such as Rlm1, leading to the expression of genes involved in cell wall synthesis and repair.^{[4][9]} It is hypothesized that **Wyerone** may either directly inhibit key enzymes in this pathway or generate a cellular stress that overwhelms the CWI response, leading to cell lysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Cell Wall Integrity Signaling in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Wyerone: A Technical Guide to its Chemical Structure and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1206126#chemical-structure-and-properties-of-wyerone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com